molecular formula C10H11N3O2S B1408481 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine CAS No. 1522372-21-9

3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine

Cat. No.: B1408481
CAS No.: 1522372-21-9
M. Wt: 237.28 g/mol
InChI Key: DDZJJUHVJMBEOV-UHFFFAOYSA-N
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Description

3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine is a heterocyclic compound that features a unique combination of oxadiazole and thienopyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine typically involves the formation of the oxadiazole ring followed by the construction of the thienopyran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-1,2,4-oxadiazole with a suitable thienopyran precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine stands out due to its unique combination of oxadiazole and thienopyran rings. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .

Properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-5-12-10(15-13-5)8-6-2-3-14-4-7(6)16-9(8)11/h2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZJJUHVJMBEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine
Reactant of Route 2
Reactant of Route 2
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine
Reactant of Route 3
Reactant of Route 3
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine
Reactant of Route 4
Reactant of Route 4
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine
Reactant of Route 5
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine
Reactant of Route 6
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine

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